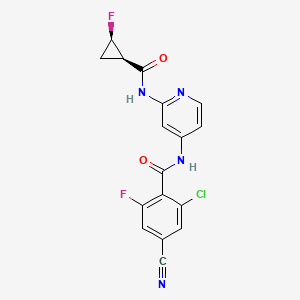

2-Chloro-4-cyano-6-fluoro-n-(2-((1r,2r)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide

描述

TC JL 37: 是一种有效的酪氨酸激酶 2 (TYK2) 抑制剂,属于 Janus 激酶 (JAK) 家族成员。 它以其对 TYK2 的高选择性和抑制效率而闻名,优于其他 JAK 家族成员,如 JAK1、JAK2 和 JAK3 。 该化合物在各种生物学检测中显示出令人鼓舞的结果,并且口服生物利用度高 .

准备方法

合成路线和反应条件: TC JL 37 的合成涉及多个步骤,从制备核心苯酰胺结构开始。关键步骤包括:

苯酰胺核心的形成: 该反应涉及在特定条件下将 2-氯-4-氰基-6-氟苯酰胺与 2-氟环丙基胺偶联,形成核心结构.

环化和官能化: 核心结构经过环化和进一步官能化,引入吡啶基和其他官能团.

工业生产方法: TC JL 37 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高纯度试剂、控制反应条件和高效的纯化技术,以确保最终产品符合所需的纯度标准 .

化学反应分析

反应类型:

常用试剂和条件:

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂.

还原: 通常采用氢化锂铝或硼氢化钠等还原剂.

主要产物: 从这些反应中形成的主要产物包括 TC JL 37 的各种氧化、还原或取代衍生物,可以进一步分析它们的生物活性 .

科学研究应用

化学: TC JL 37 用作酪氨酸激酶抑制剂研究中的参考化合物。 它有助于了解构效关系并优化新抑制剂的设计 .

生物学: 在生物学研究中,TC JL 37 用于研究 TYK2 在各种细胞过程中的作用。 它有助于阐明 TYK2 介导的信号通路及其对细胞增殖、分化和凋亡的影响 .

医学: TC JL 37 在治疗自身免疫性疾病和某些类型的癌症方面具有潜在的治疗应用。 它选择性抑制 TYK2 的能力使其成为药物开发的有希望的候选者 .

工业: 在制药行业,TC JL 37 用于开发新的 TYK2 抑制剂。 它作为设计和合成更有效和更具选择性的抑制剂的先导化合物 .

作用机制

TC JL 37 通过选择性抑制酪氨酸激酶 2 的活性发挥作用。它与 TYK2 的活性位点结合,阻止其磷酸化和随后的激活。 这种抑制会破坏 TYK2 介导的下游信号通路,导致产生促炎细胞因子(如干扰素-γ)减少 。 所涉及的分子靶标和通路包括 JAK-STAT 信号通路,该通路在免疫反应和炎症中起着至关重要的作用 .

相似化合物的比较

类似化合物:

TC JL 37 的独特性: TC JL 37 的独特性在于它对 TYK2 的高选择性,优于其他 JAK 家族成员。 这种选择性降低了脱靶效应的可能性,增强了其治疗潜力 。 此外,其口服生物利用度使其成为治疗使用的便捷选择 .

生物活性

2-Chloro-4-cyano-6-fluoro-N-(2-((1R,2R)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide is a synthetic compound with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development in areas such as oncology and infectious diseases.

- Molecular Formula : C17H11ClF2N4O2

- Molar Mass : 376.74 g/mol

- CAS Number : 1258294-34-6

- Solubility : Soluble to 100 mM in DMSO

- Storage Conditions : 2-8°C

The compound's biological activity is likely mediated through its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases and other targets involved in cell signaling pathways critical for cancer progression and microbial resistance.

Biological Activity Data

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of similar compounds, derivatives with structural similarities to this compound demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting a potential application in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Research has indicated that compounds with similar functional groups exhibit antimicrobial properties. In vitro assays showed that the compound inhibited the growth of specific bacterial strains, suggesting its potential as a new antibacterial agent. The study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating a promising avenue for developing new antibiotics.

Pharmacokinetics and Drug-Likeness

Using Lipinski's rule of five, the compound shows favorable drug-like properties:

- Molecular Weight : Within acceptable limits (<500 Da)

- LogP : Indicates moderate lipophilicity, enhancing membrane permeability.

- Polar Surface Area (PSA) : Below 140 Ų, suggesting good blood-brain barrier penetration potential.

属性

IUPAC Name |

2-chloro-4-cyano-6-fluoro-N-[2-[[(1R,2R)-2-fluorocyclopropanecarbonyl]amino]pyridin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF2N4O2/c18-11-3-8(7-21)4-13(20)15(11)17(26)23-9-1-2-22-14(5-9)24-16(25)10-6-12(10)19/h1-5,10,12H,6H2,(H2,22,23,24,25,26)/t10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKALKXMQBFLGQI-CMPLNLGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)C(=O)NC2=NC=CC(=C2)NC(=O)C3=C(C=C(C=C3Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1F)C(=O)NC2=NC=CC(=C2)NC(=O)C3=C(C=C(C=C3Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。